4-amino-N-(4-ethoxybenzyl)-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
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Overview
Description
4-amino-N-[(4-ethoxyphenyl)methyl]-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an amino group, an ethoxyphenyl group, a phenylpiperazine moiety, and a pyrimidine carboxamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[(4-ethoxyphenyl)methyl]-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-ethoxybenzaldehyde with 4-phenylpiperazine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This intermediate is further reacted with 2-chloropyrimidine-5-carboxamide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[(4-ethoxyphenyl)methyl]-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The Schiff base intermediate can be reduced to the corresponding amine using reducing agents like sodium borohydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4-amino-N-[(4-ethoxyphenyl)methyl]-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-amino-N-[(4-ethoxyphenyl)methyl]-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is mediated through competitive and non-competitive inhibition mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Shares the pyrimidine and piperazine moieties but lacks the ethoxyphenyl group.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a similar phenylamino structure but differs in the pyrimidine core and piperazine moiety.
Uniqueness
4-amino-N-[(4-ethoxyphenyl)methyl]-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its potential as an acetylcholinesterase inhibitor sets it apart from other similar compounds, making it a valuable candidate for further research in medicinal chemistry .
Properties
Molecular Formula |
C24H28N6O2 |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
4-amino-N-[(4-ethoxyphenyl)methyl]-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C24H28N6O2/c1-2-32-20-10-8-18(9-11-20)16-26-23(31)21-17-27-24(28-22(21)25)30-14-12-29(13-15-30)19-6-4-3-5-7-19/h3-11,17H,2,12-16H2,1H3,(H,26,31)(H2,25,27,28) |
InChI Key |
NGEIDESTDMFDMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(=O)C2=CN=C(N=C2N)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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